4-Acetamidoquinoline-5,8-dione
Description
Conceptual Framework of the Azanaphthoquinone System
The quinoline-5,8-dione structure is fundamentally an azanaphthoquinone system. This means it is a derivative of naphthoquinone where a carbon atom in one of the rings is replaced by a nitrogen atom. This substitution has profound effects on the electronic properties and reactivity of the molecule. The presence of the nitrogen atom introduces a degree of asymmetry and alters the electron distribution within the aromatic system, influencing its interactions with biological targets.
The core structure consists of a pyridine (B92270) ring fused to a benzoquinone ring. The dione (B5365651) functionality at positions 5 and 8 makes it a p-quinone, a class of compounds known for their redox activity. This redox potential is a crucial aspect of the biological activity of many quinoline-5,8-dione derivatives.
Overview of Research Trajectories for Acetamidoquinoline-5,8-dione Analogues
Research into acetamidoquinoline-5,8-dione analogues has followed several promising trajectories, primarily driven by their potential as bioactive agents. The naturally occurring antibiotics streptonigrin (B15502) and lavendamycin, which contain the quinoline-5,8-dione core, have served as inspiration for the synthesis of numerous analogues. bsu.edu
One major research focus has been the synthesis of novel derivatives and the exploration of their structure-activity relationships (SAR). nih.gov Modifications at various positions of the quinoline-5,8-dione ring system have been systematically investigated to understand their impact on biological activity. For instance, the introduction of different substituents at the C-2, C-6, and C-7 positions has been a common strategy to modulate the properties of these compounds. nih.gov
A significant area of investigation revolves around the interaction of these compounds with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). acs.orgnih.gov NQO1 is an enzyme that is often overexpressed in cancer cells, and it can bioactivate certain quinones to produce cytotoxic species. This has led to the development of NQO1-directed antitumor agents based on the quinoline-5,8-dione scaffold. acs.orgnih.govacs.org
Studies have shown that 7-amino analogues are generally better substrates for NQO1 than their 7-acetamido counterparts. acs.orgnih.gov However, specific acetamido derivatives have demonstrated selective cytotoxicity towards NQO1-expressing cancer cells. For example, 7-acetamido-2-(8'-quinolinyl)quinoline-5,8-dione has shown such selectivity. acs.orgnih.gov
The synthesis of these analogues often involves multi-step processes. For instance, one synthetic route to a 7-acetamidoquinoline-5,8-dione involves the nitration of 8-hydroxyquinoline (B1678124), followed by hydrogenation/acylation and subsequent oxidation. bsu.edu Another approach starts with 5-chloro-8-hydroxyquinoline, which undergoes nitration, hydrogenation to remove the chloro group and reduce the nitro group, followed by other modifications. nih.gov
The exploration of these compounds extends to their potential as inhibitors of other enzymes as well. For example, derivatives of 7-aminoquinoline-5,8-dione (B3356023) have been investigated as inhibitors of transglutaminase 2 (TGase2). acs.org
The table below summarizes key research findings for some acetamidoquinoline-5,8-dione analogues and related compounds.
| Compound/Derivative Class | Research Focus | Key Findings |
| 7-Acetamido-2-(8'-quinolinyl)quinoline-5,8-dione | NQO1-directed antitumor activity | Showed selective cytotoxicity toward NQO1-expressing breast cancer cells. acs.orgnih.gov |
| 7-Acetamidoquinoline-5,8-diones (General) | NQO1 Substrate Activity | Generally poorer substrates for NQO1 compared to 7-amino analogues. acs.orgnih.gov |
| 7-Amino- and 7-Acetamidoquinoline-5,8-diones with aryl substituents at C-2 | Antitumor Agents | Evaluated as potential NQO1-directed antitumor agents. acs.orgnih.govacs.org |
| 7-Acetamidoquinoline-5,8-dione-2-carboxylic acid | Synthetic Intermediate | Obtained by the oxidation of 7-isobutyramido-2-formylquinoline-5,8-dione. nih.gov |
| 7-Acetamidoquinoline-5,8-dione | Synthetic Intermediate | Prepared via a three-step synthesis from 8-hydroxyquinoline. bsu.edu |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8N2O3 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
N-(5,8-dioxoquinolin-4-yl)acetamide |
InChI |
InChI=1S/C11H8N2O3/c1-6(14)13-7-4-5-12-11-9(16)3-2-8(15)10(7)11/h2-5H,1H3,(H,12,13,14) |
InChI Key |
VHIMETQQGGCGJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=O)C=CC(=O)C2=NC=C1 |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of Acetamidoquinoline 5,8 Dione Analogues
Correlations between Structural Modifications and Biological Responses
The introduction of different functional groups at the C-6 and C-7 positions of the quinoline-5,8-dione core has a significant impact on the biological properties of these compounds. Studies have shown that small substituents, such as amino groups, at these positions can favorably influence the interaction with biological targets like NAD(P)H:quinone oxidoreductase 1 (NQO1).
A study involving the synthesis of fourteen novel amino-quinoline-5,8-dione derivatives, where various alkyl- or aryl-amino fragments were attached at the C-6 or C-7 position, revealed potent antiproliferative activity in the low micromolar range against both drug-sensitive (HeLaS3) and multidrug-resistant (KB-vin) cancer cell lines. nih.gov Notably, the substitution of a 4-(4-methylpiperazin-1-yl) phenylamino (B1219803) group at either position 6 or 7 resulted in the highest antiproliferative potency against both cell lines. nih.gov
Specifically, compound 7d (with the aforementioned group at C-7) showed exceptional activity and selectivity, inhibiting cancer cell proliferation without affecting non-tumor liver cells in vitro. nih.gov This compound was also found to trigger apoptosis in HeLaS3 cells in a dose-dependent manner. nih.gov The antiproliferative activities of a selection of these C-6 and C-7 substituted amino-quinoline-5,8-dione analogues are presented in the table below.
| Compound | Substituent at C-6 | Substituent at C-7 | IC₅₀ HeLaS3 (µM) | IC₅₀ KB-vin (µM) |
| 6a | 2-(1H-indol-3-yl)ethanamino | H | 2.31 | 3.45 |
| 7a | H | 2-(1H-indol-3-yl)ethanamino | 1.23 | 1.89 |
| 6d | 4-(4-methylpiperazin-1-yl)phenylamino | H | 0.80 | 1.52 |
| 7d | H | 4-(4-methylpiperazin-1-yl)phenylamino | 0.59 | 0.97 |
| 6h | 4-morpholinophenylamino | H | 1.02 | 1.63 |
| 7h | H | 4-morpholinophenylamino | 1.58 | 2.11 |
Data sourced from a study on novel amino-quinoline-5,8-dione derivatives as NQO1 inhibitors. nih.gov
Modifications at the C-2 position of the quinoline-5,8-dione scaffold have also been explored to determine their effect on bioactivity. In many instances, the introduction of substituents at this position can lead to a decrease in activity compared to the unsubstituted counterparts. However, this is not a universal rule, and the nature of the substituent plays a critical role.
A series of 2-arylquinolines displayed a more favorable activity profile against several cancer cell lines compared to their 2-methyl-1,2,3,4-tetrahydroquinoline counterparts, highlighting the potential benefits of aromatic substitution at the C-2 position in certain quinoline (B57606) scaffolds.
The 5,8-dione component, or quinone moiety, is widely considered to be essential for the biological activity of this class of compounds. This structural feature is a key pharmacophore that is responsible for the molecule's ability to undergo redox cycling and interact with enzymes such as NQO1. This interaction can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptotic cell death in cancer cells.
The antiproliferative activity of novel quinoline-5,8-dione analogues has been found to be comparable to that of the established anticancer drug cisplatin (B142131) in certain cancer cell lines. nih.gov This underscores the importance of the quinone structure in conferring cytotoxic properties. The mechanism of action is often linked to the NQO1-mediated redox cycling of the quinolinedione core.
Differential Activities of Amino versus Acetamido Analogues
The nature of the substituent at the 4-position of the quinoline ring, specifically comparing an amino (-NH₂) group to an acetamido (-NHCOCH₃) group, can have a profound effect on the biological activity and metabolic stability of the molecule. While direct comparative studies on a wide range of 4-acetamidoquinoline-5,8-dione analogues versus their 4-amino counterparts are not extensively documented in the available literature, inferences can be drawn from related compounds.
Generally, the amino group is more basic and can be more readily protonated at physiological pH, which can influence cell membrane permeability and interaction with biological targets. The acetamido group, being less basic and bulkier, can alter the molecule's solubility, lipophilicity, and hydrogen bonding capacity. These changes can lead to differences in pharmacokinetics and pharmacodynamics. For instance, in some related quinoline derivatives, the amino analogues have been found to be better substrates for certain enzymes compared to their acetylated counterparts. The conversion of an amino group to an acetamido group can also be a strategy to modulate the reactivity and potential toxicity of the parent amine. Further research is needed to systematically evaluate the differential activities of amino versus acetamido analogues within the 4-quinoline-5,8-dione series.
Computational Approaches in SAR Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues and reducing the need for extensive experimental work.
A QSAR study on a series of 5,8-quinolinequinone derivatives investigated the relationship between various molecular descriptors and their anti-proliferative and anti-inflammatory activities. dergipark.org.tr This study found that the electronegativity parameter, in conjunction with electronic and thermochemical parameters, was a significant predictor of biological activity. dergipark.org.tr Such models help to elucidate the key structural features that govern the bioactivity of these compounds.
The general workflow for a QSAR study involves:
Data Set Selection: A series of compounds with known biological activities (e.g., IC₅₀ values) is chosen.
Molecular Descriptor Calculation: A wide range of descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
These computational models provide valuable insights into the mechanism of action and can significantly accelerate the drug discovery process for this compound analogues.
Electrostatic Potential Mapping in Activity Prediction
A detailed analysis of this specific topic for this compound analogues is not available in the public domain based on the conducted search.
Mechanistic Elucidation of Biological Activities in Vitro
Modulation of NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Activity
NQO1 is a flavoenzyme that plays a critical role in cellular defense by catalyzing the two-electron reduction of quinones to less toxic hydroquinones. isciii.es This action helps protect cells from oxidative stress by preventing the formation of reactive semiquinone radicals. isciii.eswikipedia.org However, certain quinone-based compounds, including derivatives of quinoline-5,8-dione, can act as inhibitors of this protective enzyme. nih.govnih.gov
The cytotoxic effects of quinoline-5,8-dione derivatives can be highly dependent on the NQO1 status of cells. nih.gov Some quinolinediones are excellent substrates for NQO1 and are selectively toxic to cancer cells that overexpress the enzyme. nih.gov The mechanism involves NQO1-mediated redox cycling, where the enzyme reduces the quinone to a hydroquinone (B1673460). This hydroquinone can then be re-oxidized, creating a cycle that generates significant amounts of reactive oxygen species (ROS), leading to oxidative stress and cell death. nih.gov Conversely, inhibiting NQO1 can also be a strategy for anticancer therapy, as it can prevent the detoxification of certain chemotherapeutic agents and disrupt the redox balance in cancer cells that have become reliant on elevated antioxidant capacity. nih.govnih.gov
Studies on novel amino-quinoline-5,8-dione derivatives, structurally related to 4-acetamidoquinoline-5,8-dione, have demonstrated their potent inhibitory effects on NQO1. nih.govnih.gov Kinetic analyses, such as Lineweaver-Burk plots, have revealed that these compounds often act as competitive inhibitors of NQO1 activity. nih.gov This competitive inhibition indicates that the compound vies with the enzyme's natural substrates for binding at the active site. The inhibitory potency of these derivatives is often observed in the low micromolar range, highlighting their strong affinity for the enzyme. nih.govnih.gov
Table 1: Enzyme Inhibition Profile of Representative Quinoline-5,8-dione Derivatives against NQO1
| Compound Class | Target Enzyme | Inhibition Type | Potency Range |
|---|
This table represents generalized findings for the class of compounds. nih.gov
Molecular docking studies provide insights into how quinoline-5,8-dione derivatives bind to the NQO1 active site. mdpi.com The stability of the complex formed between the inhibitor and the enzyme is a key determinant of its inhibitory activity. These compounds interact with various amino acid residues within the active site. The binding is often stronger than that of known substrates, indicating a high affinity. mdpi.com The interaction with the NQO1 protein is crucial for the subsequent generation of ROS, which is a key part of their biological effect. mdpi.com The enzyme itself utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor to perform the reduction, and inhibitors interfere with this process. isciii.es
Interference with Cellular Signaling and Metabolic Pathways
The interaction of this compound and related compounds with NQO1 triggers a cascade of downstream effects that disrupt cellular signaling and metabolic balance, ultimately leading to cell death.
A primary consequence of the interaction between quinoline-5,8-diones and NQO1 is the significant elevation of intracellular ROS levels. nih.govmdpi.com ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can cause widespread cellular damage. mdpi.com The redox cycling of the quinone compound, facilitated by NQO1, leads to a sustained production of these species. nih.gov This induced oxidative stress can damage critical biomolecules like lipids, proteins, and nucleic acids, overwhelming the cell's antioxidant defenses and contributing to its demise. mdpi.comnih.gov
The cellular stress initiated by ROS production triggers apoptosis, or programmed cell death. This process is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. nih.gov Treatment with quinoline-5,8-dione derivatives has been shown to alter the balance of these proteins, leading to a decrease in Bcl-2 expression and an increase in Bax expression. nih.govnih.gov
This shift in the Bcl-2/Bax ratio disrupts the integrity of the mitochondrial membrane, causing the release of cytochrome c into the cytoplasm. nih.gov Cytochrome c release is a critical step that activates a cascade of enzymes called caspases. nih.gov Specifically, it leads to the activation of Caspase-3, an "executioner" caspase that carries out the final steps of apoptosis by cleaving key cellular proteins and dismantling the cell. nih.govnih.govmdpi.com The increased activity of cleaved Caspase-3 is a definitive marker of apoptosis induced by these compounds. nih.gov
Table 2: Effect of Quinoline-5,8-dione Derivatives on Apoptotic Protein Expression
| Protein | Function | Effect of Treatment |
|---|---|---|
| Bcl-2 | Anti-apoptotic | Decreased Expression |
| Bax | Pro-apoptotic | Increased Expression |
| Caspase-3 | Executioner Caspase | Increased Activation (Cleavage) |
This table summarizes the typical regulatory effects observed in treated cancer cells. nih.govnih.gov
Inhibition of Protein Phosphatases (e.g., Cdc25A, Cdc25B, Cdc25C)
The cell division cycle 25 (Cdc25) family of dual-specificity protein phosphatases, comprising isoforms Cdc25A, Cdc25B, and Cdc25C, are critical regulators of cell cycle progression. nih.govfrontiersin.org Their primary function is to dephosphorylate and activate cyclin-dependent kinases (CDKs), thereby driving transitions between cell cycle phases. nih.gov Overexpression of Cdc25 phosphatases is a common feature in many human cancers, making them attractive targets for therapeutic intervention. nih.govfrontiersin.org
Quinoline-5,8-diones, the structural class to which this compound belongs, are recognized as potent inhibitors of Cdc25 phosphatases. nih.govresearchgate.netnih.gov The primary mechanism of inhibition by many para-quinones involves the intracellular generation of reactive oxygen species (ROS). nih.gov These ROS can then lead to the oxidative and irreversible inactivation of the catalytic cysteine residue within the active site of the Cdc25 enzymes. nih.gov This inhibitory action can be mitigated by the presence of reducing agents or catalase, further supporting the role of oxidative stress in the mechanism. nih.gov
While specific IC50 values for this compound against the individual Cdc25 isoforms are not yet prominently available in the literature, studies on analogous quinoline-5,8-quinone derivatives provide insight into their inhibitory potential. For instance, various C2, C3, and C4-modified quinoline-5,8-quinones have demonstrated potent inhibition of Cdc25B. nih.gov One notable example, 6-Chloro-7-(2-morpholin-4-ylethylamino) quinoline-5,8-dione, exhibited an IC50 of 210 nM against both Cdc25A and Cdc25B. nih.gov Another derivative, Dimethyl 2,2′-((5,8-dioxo-5,8-dihydroquinoline-6,7-diyl)bis(sulfanediyl)) diacetate, showed an IC50 of 1.63 ± 0.21 μM on Cdc25B. nih.gov
Table 1: Inhibitory Activity of Selected Quinoline-5,8-dione Analogs against Cdc25 Phosphatases
| Compound | Target | IC50 |
| 6-Chloro-7-(2-morpholin-4-ylethylamino) quinoline-5,8-dione | Cdc25A, Cdc25B | 210 nM |
| Dimethyl 2,2′-((5,8-dioxo-5,8-dihydroquinoline-6,7-diyl)bis(sulfanediyl)) diacetate | Cdc25B | 1.63 ± 0.21 μM |
Impact on Cellular Erk Dephosphorylation Pathways
The Extracellular signal-regulated kinases (Erk) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a central role in regulating cellular processes such as proliferation, differentiation, and survival. nih.gov The phosphorylation state of Erk is tightly controlled by a balance of upstream kinases (MEK1/2) and phosphatases. While many studies focus on the activation of this pathway in cancer, the role of dephosphorylation in modulating Erk signaling is equally critical.
Currently, there is a lack of direct evidence in the scientific literature specifically detailing the impact of this compound on cellular Erk dephosphorylation pathways. However, the broader class of quinone-containing compounds has been shown to influence MAPK signaling, sometimes in a manner contrary to dephosphorylation. For instance, one study on a naphthoquinone-based Cdc25A inhibitor, NSC95397, demonstrated that its inhibition of Cdc25A led to the activation of the Epidermal Growth Factor Receptor (EGFR) and subsequent phosphorylation and activation of Erk-1 and -2. This suggests a potential indirect regulatory link between Cdc25 inhibition by quinones and the Erk signaling cascade. Further investigation is required to determine if this compound follows a similar mechanism or if it has any direct effect on phosphatases that regulate Erk.
Disruption of Microtubule Dynamics and Tubulin Polymerization
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that are essential for various cellular functions, including cell division, motility, and intracellular transport. Their dynamic nature, characterized by phases of polymerization and depolymerization, is critical for the formation and function of the mitotic spindle during cell division. nih.gov Consequently, agents that disrupt microtubule dynamics are potent inhibitors of cell proliferation and have been successful as anticancer drugs. nih.gov
Several studies have identified quinoline (B57606) derivatives as inhibitors of tubulin polymerization. nih.gov For example, a synthetic analog of 5,8-disubstituted quinazolines, LJK-11, has been shown to inhibit microtubule polymerization, leading to the disruption of mitotic spindle formation, cell cycle arrest in the early phase of mitosis, and subsequent apoptosis. nih.gov While this provides a strong indication that the quinoline scaffold is a valid pharmacophore for targeting tubulin, direct experimental data on the effect of this compound on microtubule dynamics and tubulin polymerization is not yet available. A specific quinoline-5,8-dione derivative, 7-pyrrolidin-1-yl-2-(3,4,5-trimethoxybenzoyl)-quinoline-5,8-dione, exhibited moderate inhibitory activity against tubulin polymerization with an IC50 value of 5.9 μM. researchgate.net
Modulation of Heat Shock Protein 90 (HSP90) Activity
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a crucial role in maintaining cellular proteostasis by assisting in the folding, stabilization, and activation of a wide range of "client" proteins. nih.govresearchgate.net Many of these client proteins are key signaling molecules, including kinases, transcription factors, and steroid hormone receptors, that are often implicated in cancer development and progression. nih.govresearchgate.net The chaperone function of HSP90 is dependent on its ATPase activity. nih.govspringernature.com
Inhibition of HSP90 leads to the misfolding and subsequent proteasomal degradation of its client proteins, making it an attractive target for cancer therapy. A review on the biological potential of quinoline-5,8-diones highlighted a study where a specific derivative, 7-pyrrolidin-1-yl-2-(3,4,5-trimethoxybenzoyl)-quinoline-5,8-dione, was shown to possess HSP90 inhibitory activity. researchgate.net This was evidenced by the induction of HSP70, a common biomarker of HSP90 inhibition, and the degradation of the HSP90 client protein Akt in a western blot analysis. researchgate.net This finding suggests that the quinoline-5,8-dione scaffold may serve as a template for the development of HSP90 inhibitors. However, direct evidence of this compound modulating HSP90 activity, either by inhibiting its ATPase function or by affecting its interaction with client proteins, has not been reported.
DNA Cleavage Mechanisms
The integrity of DNA is paramount for normal cellular function, and agents that induce DNA damage can trigger cell cycle arrest and apoptosis. Quinone-containing compounds are known to be capable of inducing DNA damage, often through the generation of reactive oxygen species (ROS). nih.govgsu.edu The redox cycling of quinones can lead to the formation of superoxide radicals and hydrogen peroxide, which can subsequently be converted to highly reactive hydroxyl radicals via the Fenton reaction. These hydroxyl radicals can attack DNA, leading to strand breaks and the formation of various oxidative DNA lesions. nih.gov
The interaction of quinone derivatives with DNA can also lead to the formation of DNA adducts, which are covalent modifications of the DNA bases. nih.govnih.gov For example, the carcinogen 4-nitroquinoline (B1605747) 1-oxide (4-NQO) is known to form adducts with DNA, and its metabolism can also lead to the production of ROS and oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8-OHdG). doaj.org While the general mechanisms of DNA damage by quinones are established, the specific DNA cleavage mechanism of this compound, including the types of DNA lesions and adducts it may form, requires further detailed investigation through in vitro DNA cleavage assays. nih.gov
Theoretical Chemistry and Computational Studies of Acetamidoquinoline 5,8 Diones
Quantum Mechanical and Electronic Structure Calculations
Quantum mechanical calculations are fundamental to predicting the behavior of molecules at the atomic and subatomic levels. These methods are instrumental in elucidating the electronic properties that govern the chemical and physical characteristics of 4-acetamidoquinoline-5,8-dione.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is a widely used approach in computational chemistry due to its favorable balance between accuracy and computational cost. pandawainstitute.com DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of quinoline-5,8-dione derivatives. nih.gov
For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule. The optimized structure is crucial for understanding its steric and electronic properties. Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which illustrates the charge distribution and helps identify regions susceptible to electrophilic and nucleophilic attack. nih.gov In quinoline-5,8-dione systems, the MEP can reveal the nucleophilic character of the oxygen atoms of the carbonyl groups. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). mdpi.commdpi.com The energies of these orbitals and the energy gap between them (the HOMO-LUMO gap) are critical parameters for determining the chemical reactivity, kinetic stability, and electronic transition properties of a molecule. nih.govnih.gov
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. A small HOMO-LUMO gap is indicative of high chemical reactivity and a greater propensity for intramolecular charge transfer. nih.gov For quinoline (B57606) derivatives, the distribution of the HOMO and LUMO across the molecular structure can be visualized to understand the regions involved in electronic transitions. nih.gov In a typical analysis of a molecule like this compound, the HOMO is often localized on the electron-donating acetamido group and the quinoline ring, while the LUMO is concentrated on the electron-accepting quinone moiety.
The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov This energy gap can be correlated with the electronic absorption spectra of the molecule, as it approximates the energy required for the lowest electronic transition. nih.gov
| Parameter | Description | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | A smaller gap suggests higher reactivity and lower energy electronic transitions. |
Illustrative data for a related quinoline derivative might show a HOMO-LUMO gap in the range of 2-4 eV, suggesting significant electronic activity.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding in molecules. nih.gov It provides a localized picture of the electronic structure, which is consistent with classical Lewis structures. pandawainstitute.comnih.gov NBO analysis is particularly useful for quantifying the extent of intramolecular charge transfer (ICT) from donor to acceptor groups within a molecule.
For this compound, the acetamido group (-NHCOCH3) can act as an electron donor, while the quinone ring with its two carbonyl groups is a strong electron acceptor. NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms of the acetamido group to the antibonding orbitals of the quinone ring.
The first hyperpolarizability (β) is a measure of the nonlinear optical (NLO) response of a molecule. nih.gov Molecules with large β values are of interest for applications in optoelectronics, such as optical switching and frequency conversion. The magnitude of the first hyperpolarizability is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov
Computational methods, often based on DFT, are used to calculate the static and dynamic first hyperpolarizability of molecules. mdpi.com For this compound, the donor-acceptor nature of the molecule suggests that it may exhibit NLO properties. The acetamido group serves as the donor, the quinoline ring as the π-bridge, and the dione (B5365651) moiety as the acceptor.
The calculation of β involves determining the change in the dipole moment of the molecule in the presence of an applied electric field. The results are typically reported in atomic units (a.u.) and can be compared with known NLO materials to assess the potential of the compound.
| Computational Parameter | Description | Relevance to this compound |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | A significant dipole moment is often associated with NLO activity. |
| Polarizability (α) | The linear response of the electron cloud to an electric field. | Describes the ease with which the electron density can be distorted. |
| First Hyperpolarizability (β) | The second-order response to an electric field, indicating NLO properties. | A large β value suggests potential for use in NLO materials. |
For similar donor-acceptor quinoline derivatives, calculated first hyperpolarizability values can be significant, indicating their potential for NLO applications. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are computational techniques that provide insights into the interactions of molecules with their environment, particularly with biological macromolecules. These methods are invaluable in drug discovery and materials science.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This technique is widely used in drug design to understand the binding modes and to estimate the binding affinity between a ligand and its target. nih.gov
Derivatives of quinoline-5,8-dione are known to exhibit a range of biological activities, including anticancer properties, often through the inhibition of specific enzymes. nih.gov For this compound, molecular docking studies can be performed to investigate its potential binding to various protein targets. A common target for quinone-containing compounds is NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme implicated in cancer chemotherapy. nih.gov
In a typical molecular docking study, the 3D structure of the ligand (this compound) is placed into the binding site of the receptor protein. The docking algorithm then samples different conformations and orientations of the ligand, and a scoring function is used to estimate the binding affinity, often reported as a binding energy in kcal/mol. A lower binding energy generally indicates a more stable protein-ligand complex.
The results of a docking study would reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues in the active site of the target protein. This information is crucial for understanding the mechanism of action and for the design of more potent and selective inhibitors.
| Parameter | Description | Significance in Molecular Docking |
| Binding Energy (kcal/mol) | The estimated free energy of binding between the ligand and the receptor. | A more negative value indicates a stronger and more favorable interaction. |
| Hydrogen Bonds | Non-covalent interactions between hydrogen atoms and electronegative atoms (O, N). | Key interactions that contribute to the stability and specificity of binding. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and receptor. | Important for the overall stability of the protein-ligand complex. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govdntb.gov.ua By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic picture of the molecule's conformational landscape and stability.
For this compound, MD simulations can be employed to explore its flexibility and the accessible conformations in different environments, such as in a vacuum or in a solvent. The simulations can reveal the preferred spatial arrangement of the acetamido group relative to the quinoline-5,8-dione core. This is crucial as the conformation of a molecule can significantly influence its biological activity.
The stability of different conformers can be assessed by analyzing the potential energy of the system throughout the simulation. Lower potential energies generally correspond to more stable conformations. The results of such simulations can be summarized in a table illustrating the relative energies and populations of the most stable conformers.
Table 1: Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle (C-N-C=O) | Potential Energy (kcal/mol) | Relative Population (%) |
| 1 | 0° | -150.5 | 65 |
| 2 | 180° | -148.2 | 30 |
| 3 | 90° | -145.1 | 5 |
Note: This data is illustrative and intended to represent typical results from a Molecular Dynamics simulation.
Analysis of Molecular Electrostatic Potential (MEP) Landscapes
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the charge distribution within a molecule and predicting its reactivity. researchgate.netresearchgate.net The MEP at a given point in space around a molecule represents the electrostatic interaction energy between the molecule and a positive point charge.
The MEP is typically visualized as a 3D map, where different colors represent different potential values. Regions of negative electrostatic potential (usually colored red) are associated with an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (usually colored blue) are electron-deficient and are susceptible to nucleophilic attack.
For this compound, an MEP analysis would likely reveal negative potentials around the oxygen atoms of the dione and acetamido groups, indicating their role as hydrogen bond acceptors. Positive potentials would be expected around the hydrogen atoms, particularly the N-H proton of the acetamido group.
Table 2: Hypothetical Molecular Electrostatic Potential (MEP) Values for this compound
| Atomic Site | MEP Value (a.u.) | Predicted Reactivity |
| O (dione) | -0.05 | Electrophilic attack |
| O (acetamido) | -0.04 | Electrophilic attack |
| N-H (acetamido) | +0.06 | Nucleophilic attack |
| Aromatic Ring (C) | Variable | Site-dependent |
Note: This data is illustrative. The actual values would be determined through quantum chemical calculations.
Investigation of Average Localized Ionization Energy (ALIE) and Fukui Functions
Average Localized Ionization Energy (ALIE)
The Average Localized Ionization Energy (ALIE) is a conceptual density functional theory (DFT) tool that provides insight into the reactivity of a molecule. nih.govresearchgate.net It represents the energy required to remove an electron from a specific point in the space of a molecule. nih.gov Lower ALIE values indicate regions where electrons are less tightly bound and are therefore more susceptible to electrophilic attack.
For this compound, an ALIE analysis would identify the most probable sites for oxidation or reaction with electrophiles. It is anticipated that the regions with the lowest ALIE would be associated with the electron-rich parts of the molecule, such as the aromatic ring and the oxygen atoms.
Fukui Functions
Fukui functions are another important concept in DFT that help in predicting the reactivity of different sites within a molecule. These functions describe the change in electron density at a particular point in the molecule when an electron is added or removed.
There are three main types of Fukui functions:
f+(r) : for nucleophilic attack (electron addition)
f-(r) : for electrophilic attack (electron removal)
f0(r) : for radical attack
By calculating the Fukui functions for this compound, one can predict the most likely sites for different types of chemical reactions. For example, the site with the highest value of f+(r) would be the most susceptible to nucleophilic attack.
Table 3: Hypothetical Fukui Function Indices for Selected Atoms of this compound
| Atom | f+ | f- | f0 | Predicted Reactivity |
| C5 | 0.12 | 0.05 | 0.085 | High susceptibility to nucleophilic attack |
| C8 | 0.11 | 0.06 | 0.085 | High susceptibility to nucleophilic attack |
| N1 | 0.03 | 0.15 | 0.09 | High susceptibility to electrophilic attack |
| O10 | 0.08 | 0.18 | 0.13 | High susceptibility to electrophilic/radical attack |
Note: This data is illustrative and represents a simplified output of a Fukui function analysis.
Future Directions and Academic Applications of 4 Acetamidoquinoline 5,8 Dione Research
Rational Design of Bioactive Quinoline-5,8-dione Compounds
The rational design of new bioactive compounds based on the 4-acetamidoquinoline-5,8-dione scaffold is a key area of future research. This approach moves beyond traditional high-throughput screening by utilizing an in-depth understanding of the structure-activity relationships (SAR) to create molecules with specific desired properties. The quinoline-5,8-dione core is a versatile template that allows for systematic modifications to enhance its therapeutic potential. nih.gov
Key to this rational design process is the exploration of substitutions at various positions on the quinoline (B57606) ring system. For instance, modifications at the C2, C3, C6, and C7 positions have been shown to significantly influence the biological activity of quinoline-5,8-diones. nih.govnih.gov The introduction of different alkyl or aryl-amino fragments at the C6 or C7 positions, for example, has yielded derivatives with potent antiproliferative activity in the low micromolar range. nih.gov
A systematic SAR study of novel quinoline-5,8-dione derivatives can provide valuable insights for the design of more potent and selective agents. The following interactive table summarizes the impact of substitutions on the biological activity of the quinoline-5,8-dione scaffold based on published research.
| Position of Substitution | Type of Substituent | Observed Impact on Biological Activity | Reference Compound Example | Reported IC50/MIC |
| C2, C3, C4 | Various modifications | Tolerated, providing sites for future structural modifications to enhance biological activity. nih.gov | C3-substituted quinoline-5,8-quinones | ~2 µM against HeLa cells |
| C6 or C7 | Alkyl- or aryl-amino fragments | Potent antiproliferative effects in both drug-sensitive and multidrug-resistant cell lines. nih.gov | 6h, 6d, 7a, and 7d | Low micromolar range |
| C7 | Aryl moiety | Good potency for SphK1 and SphK2 inhibition. nih.gov | para-F and para-CN derivatives | ≥ 54% inhibition at 10 µM |
Future rational design strategies will likely focus on:
Target-specific modifications: Altering substituents to enhance binding affinity and selectivity for specific biological targets, such as protein kinases or DNA topoisomerases. mdpi.com
Physicochemical property optimization: Modifying the scaffold to improve solubility, metabolic stability, and pharmacokinetic profiles.
Hybrid molecule synthesis: Combining the quinoline-5,8-dione moiety with other pharmacophores to create hybrid compounds with dual or synergistic modes of action.
Exploration of Mechanisms to Overcome Multi-Drug Resistance (MDR)
A significant challenge in cancer chemotherapy is the development of multi-drug resistance (MDR) in tumor cells. semanticscholar.org A promising avenue of research for this compound and its derivatives is their potential to overcome MDR. Several quinoline-based compounds have demonstrated the ability to reverse MDR, often through the inhibition of efflux pumps like P-glycoprotein (P-gp). nih.govnih.gov
Future research in this area will focus on elucidating the specific mechanisms by which quinoline-5,8-diones can circumvent or reverse MDR. Potential mechanisms to be explored include:
Direct Inhibition of Efflux Pumps: Investigating the ability of this compound derivatives to directly bind to and inhibit the function of ATP-binding cassette (ABC) transporters such as P-gp, which are major contributors to MDR. mdpi.com
Bypassing Efflux Mechanisms: Designing compounds that are not substrates for P-gp and other efflux pumps, thereby allowing them to accumulate in resistant cancer cells.
Modulation of MDR-Related Signaling Pathways: Exploring whether these compounds can interfere with cellular signaling pathways that regulate the expression and activity of MDR-related proteins.
The development of novel amino-quinoline-5,8-dione derivatives has already shown promise in this area, with some compounds exhibiting potent antiproliferative activity in multidrug-resistant KB-vin cell lines. nih.gov Further studies are warranted to identify the specific molecular targets and pathways involved in overcoming MDR.
Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Computational Science
The future of research on this compound will heavily rely on an interdisciplinary approach that integrates synthetic chemistry, chemical biology, and computational science. This synergistic strategy is essential for accelerating the discovery and development of novel therapeutic agents.
Synthetic Chemistry: Organic chemists will continue to play a crucial role in designing and synthesizing novel derivatives of this compound. mdpi.com This includes developing efficient and versatile synthetic routes to access a wide range of analogs with diverse chemical functionalities.
Chemical Biology: Chemical biologists will employ a variety of techniques to probe the biological activities of these synthetic compounds. mdpi.comnih.gov This involves cell-based assays to determine cytotoxicity and mechanism of action, as well as target identification studies to pinpoint the specific molecular partners of these compounds within the cell. researchgate.net
Computational Science: Computational chemists and bioinformaticians will utilize in-silico methods to guide the rational design and optimization of quinoline-5,8-dione derivatives. nih.gov Molecular docking studies can predict the binding modes of these compounds with their biological targets, while quantitative structure-activity relationship (QSAR) models can help to identify the key structural features responsible for their biological activity. researchgate.net This computational insight can prioritize the synthesis of the most promising candidates, thereby saving time and resources.
The integration of these disciplines will create a powerful feedback loop: synthetic chemists will create new compounds, chemical biologists will evaluate their biological effects, and computational scientists will model their interactions to inform the design of the next generation of molecules. This collaborative approach holds the key to unlocking the full therapeutic potential of the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Acetamidoquinoline-5,8-dione and its derivatives?
- Methodology : The synthesis typically involves cyclization of appropriate precursors (e.g., substituted anilines or quinoline intermediates) under controlled conditions. For example, regioselective additions of carbon, nitrogen, or oxygen to the quinone moiety can yield derivatives in high yields (up to 85% for 85 novel analogues) . Advanced routes may employ phase-transfer catalysis or palladium-mediated cross-coupling reactions for functionalization .
Q. How is the structure of this compound confirmed post-synthesis?
- Methodology : Structural confirmation relies on a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., distinguishing substituents at C-6/C-7) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and purity .
- Elemental Analysis : Ensures stoichiometric accuracy .
Q. What in vitro assays are used to evaluate the anticancer potential of this compound derivatives?
- Methodology : Cytotoxicity is assessed using standardized assays like MTT or SRB against cancer cell lines (e.g., A549 lung carcinoma). For example, amino-substituted derivatives (e.g., 7-amino-isoquinoline-5,8-diones) have shown IC₅₀ values in the low micromolar range, with selectivity over non-cancerous cells .
Advanced Research Questions
Q. How do substituents at the C-6 and C-7 positions modulate NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibition?
- Methodology : Substituents like amines at C-6/C-7 enhance binding affinity to NQO1’s active site. Molecular docking studies reveal that small, electron-donating groups optimize interactions with catalytic residues (e.g., Tyr128 and FAD cofactor). Derivatives with these modifications exhibit potent antiproliferative effects (e.g., GI₅₀ < 1 µM in HCT116 colon cancer cells) .
Q. How can derivatives be designed for improved metabolic stability?
- Methodology : Metabolic pathways (e.g., glutathione conjugation, methylation, sulfation) are mapped using radiolabeled compounds (e.g., ³H₂-B[a]P-7,8-dione analogs) in human lung cells. Strategies include:
- Blocking reactive sites : Introducing methyl or methoxy groups to prevent oxidation .
- Enhancing hydrophilicity : Adding sulfonamide or glucuronide moieties to facilitate renal excretion .
Q. What role does molecular docking play in optimizing antimicrobial derivatives of this compound?
- Methodology : Docking simulations (e.g., AutoDock Vina) predict interactions with bacterial targets like dihydropteroate synthase (DHPS). For example, aryl sulfonamide derivatives show strong binding to DHPS’s pterin-binding pocket, correlating with in vitro MIC values of 2–8 µg/mL against S. aureus .
Q. How do structural modifications influence redox cycling and ROS generation in cancer cells?
- Methodology : Electrochemical assays (e.g., cyclic voltammetry) measure the quinone’s redox potential. Derivatives with lower reduction potentials (e.g., –0.5 V vs. Ag/AgCl) undergo faster redox cycling, generating reactive oxygen species (ROS) that trigger apoptosis in leukemia cells (e.g., 2.5-fold ROS increase in HL-60 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
